molecular formula C29H28F6N4O B13107570 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea

Cat. No.: B13107570
M. Wt: 562.5 g/mol
InChI Key: BQEONVYJBLIVQL-ZJGKQXSUSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The quinuclidine and quinoline moieties are then introduced through subsequent reactions, often involving coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Industry: The compound’s unique structure makes it useful in materials science, potentially contributing to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)urea: Lacks the quinuclidine moiety, which may affect its binding properties.

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea: Similar structure but without the vinyl group, potentially altering its reactivity.

Uniqueness

The presence of the quinuclidine, quinoline, and vinyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5S)-2-methyl-5-vinylquinuclidin-2-yl)(quinolin-4-yl)methyl)urea makes it unique, providing a combination of properties that can be exploited in various applications. This uniqueness is highlighted by its potential to interact with multiple molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C29H28F6N4O

Molecular Weight

562.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-2-methyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea

InChI

InChI=1S/C29H28F6N4O/c1-3-17-16-39-11-9-18(17)15-27(39,2)25(23-8-10-36-24-7-5-4-6-22(23)24)38-26(40)37-21-13-19(28(30,31)32)12-20(14-21)29(33,34)35/h3-8,10,12-14,17-18,25H,1,9,11,15-16H2,2H3,(H2,37,38,40)/t17-,18+,25+,27+/m1/s1

InChI Key

BQEONVYJBLIVQL-ZJGKQXSUSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2CCN1C[C@H]2C=C)[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1(CC2CCN1CC2C=C)C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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